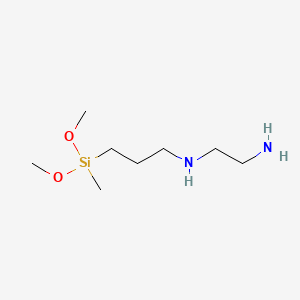

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWFLKHKWJMCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCNCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

165895-35-2 | |

| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165895-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044649 | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3069-29-2 | |

| Record name | N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M0Z441606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known by synonyms such as Dynasylan 1411, is a bifunctional organosilane possessing both amino groups and hydrolyzable methoxysilyl groups.[1] This unique structure allows it to act as a versatile coupling agent and surface modifier.[2] Its chemical structure is N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H22N2O2Si | [1][3] |

| Molecular Weight | 206.36 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 0.968 - 0.980 g/mL at 20-25 °C | [2][3] |

| Boiling Point | 146 °C at 15 mmHg; 259 °C | [2][3] |

| Melting Point | 176-177 °C | [3] |

| Flash Point | 220 °F (104.4 °C) | [3] |

| Refractive Index (n20/D) | 1.445 - 1.450 | [2][3] |

| Water Solubility | 860-1000 g/L at 20 °C (reacts) | [3] |

| Vapor Pressure | 0-12790 Pa at 20-25 °C | [3] |

| pKa | 10.01 ± 0.19 (Predicted) | [3] |

| LogP | -4 to -0.82 at 20 °C | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of the hydrolyzed form in D₂O shows the absence of methoxy group peaks (around 3 ppm) and the presence of multiplets for the propyl and ethyl moieties at approximately 0.65, 1.65, and 2.9 ppm.[3]

-

²⁹Si NMR: Solid-state ²⁹Si CP MAS-NMR spectroscopy reveals peaks around -15 ppm and -22 ppm, corresponding to silicon atoms linked to one or two -O-Si substituents, respectively, indicating condensation.[3]

-

Mass Spectrometry: The NIST number for the GC-MS of this compound is 233779.[1]

Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups: the amino groups and the methoxysilyl group.

Hydrolysis and Condensation

The methoxy groups are susceptible to hydrolysis in the presence of water, forming silanol (Si-OH) groups and releasing methanol.[2] These silanol groups are reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to oligomers or polymeric structures.[3] This reactivity is fundamental to its application as a surface modifier and coupling agent. The hydrolysis and condensation pathway is depicted below.

Reactions of the Amino Groups

The primary and secondary amino groups are basic and can undergo typical amine reactions. They can react with electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds. For instance, they can form Schiff bases through condensation with aldehydes and ketones.

Experimental Protocols

Synthesis

A general procedure for the synthesis of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, involves the reaction of 3-chloropropyltrimethoxysilane with an excess of ethylenediamine. A plausible adaptation for the methyldimethoxy variant is as follows:

-

Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.

-

Reactants: The flask is charged with a significant molar excess of ethylenediamine. The system is heated to 80-90 °C.

-

Addition: 3-Chloropropylmethyldimethoxysilane is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

-

Ripening: The reaction mixture is stirred for an additional hour at the same temperature to ensure the completion of the reaction.

-

Workup: Excess ethylenediamine is removed by distillation. The remaining mixture is cooled, and the precipitated ethylenediamine hydrochloride is separated.

-

Purification: The crude product is then purified by vacuum distillation.

Characterization

-

Sample Preparation: A small drop of the liquid sample is placed between two KBr plates to form a thin film.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), Si-O-C stretching (around 1080 and 820 cm⁻¹), and Si-C stretching (around 1250 cm⁻¹).

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (CDCl₃). For studying hydrolysis, D₂O can be used.

-

Analysis: Acquire ¹H, ¹³C, and optionally ²⁹Si NMR spectra.

-

Interpretation: Analyze the chemical shifts, integrations, and coupling patterns to confirm the structure.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, primarily for the surface functionalization of drug delivery systems.[4]

Surface Modification of Nanoparticles

This silane is widely used to modify the surface of inorganic nanoparticles, such as silica and magnetic nanoparticles, to introduce amino groups. These amino groups can then be used to attach drugs, targeting ligands, or polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.

Bioconjugation

The amino groups on the functionalized surface can serve as anchor points for the covalent attachment of biomolecules through various cross-linking chemistries. This is essential for creating targeted drug delivery systems where a ligand on the nanoparticle surface directs it to specific cells or tissues.

The workflow for utilizing this compound in the development of a targeted drug delivery system is illustrated below.

References

An In-depth Technical Guide to N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, a versatile organosilane coupling agent. It details its synthesis, physicochemical properties, spectroscopic characterization, and its burgeoning applications, particularly in the realm of drug delivery and surface modification of materials.

Introduction

This compound is a bifunctional organosilane characterized by the presence of two amino groups (a primary and a secondary amine) and two hydrolyzable methoxy groups attached to a silicon atom. This unique structure allows it to act as a molecular bridge between inorganic substrates (like silica, glass, and metal oxides) and organic polymers. The amino groups provide functionality for further chemical modifications or electrostatic interactions, while the methoxysilane groups enable covalent bond formation with hydroxyl-rich surfaces upon hydrolysis. These properties make it a valuable compound in materials science, and increasingly, in the development of advanced drug delivery systems.

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogenated propylmethyldimethoxysilane with an excess of ethylenediamine. The following protocol is adapted from the synthesis of the analogous trimethoxysilane.

Experimental Protocol: Synthesis

Materials:

-

3-Chloropropylmethyldimethoxysilane

-

Ethylenediamine

-

Anhydrous Toluene (or other suitable inert solvent)

Equipment:

-

Four-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

A four-necked flask is charged with a significant molar excess of ethylenediamine.

-

The ethylenediamine is heated to approximately 80-90°C with continuous stirring.

-

3-Chloropropylmethyldimethoxysilane is added dropwise from a dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to "ripen" for an additional hour at the same temperature to ensure the reaction goes to completion.

-

The reaction mixture is then heated to boiling, and the excess unreacted ethylenediamine is removed by distillation.

-

The concentrated reaction solution is cooled and transferred to a separatory funnel. Upon standing, two layers will form.

-

The lower layer, consisting of ethylenediamine hydrochloride, is separated and discarded.

-

The upper layer, containing the crude this compound, is then purified by vacuum distillation to yield the final product.

A representative yield for the analogous trimethoxy silane synthesis is approximately 81.7%[1].

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be a colorless to pale yellow liquid.[2] Its identity and purity are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H22N2O2Si | [3] |

| Molecular Weight | 206.36 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 259 °C | [2] |

| Density | 0.980 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.445 | [2] |

| Flash Point | 93 °C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the different methylene groups of the propyl and ethyl chains, as well as singlets for the methyl and methoxy groups attached to the silicon atom. In a D₂O extract of a surface treated with the compound, the methoxy group peaks (around 3 ppm) would be absent due to hydrolysis, while the CH₂ multiplets of the propyl and ethyl moieties would be visible at approximately 0.65, 1.65, and 2.9 ppm.[4]

-

¹³C NMR: The carbon NMR would show distinct peaks for each of the carbon atoms in the molecule, providing further structural confirmation.

-

²⁹Si NMR: The silicon-29 NMR spectrum is particularly useful for studying the condensation of the silane on surfaces. Peaks around -15 to -22 ppm can be assigned to silicon atoms linked to one (D¹) or two (D²) -O-Si groups, respectively, indicating the formation of a polysiloxane network.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations from the primary and secondary amines.

-

C-H stretching vibrations of the alkyl chains.

-

Si-O-C stretching vibrations of the methoxy groups.

-

Si-C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.

Applications in Drug Development

The primary application of this compound in the context of drug development is the surface functionalization of nanoparticles and other materials to create effective drug delivery systems.

Surface Functionalization of Nanoparticles

Aminosilanes are widely used to modify the surface of silica nanoparticles, iron oxide nanoparticles, and other inorganic drug carriers. The amino groups introduced onto the surface can then be used to attach drugs, targeting ligands, or imaging agents.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

-

Hydrolysis of Silane: this compound is first hydrolyzed by dissolving it in an alcohol/water mixture and stirring for a couple of hours at room temperature.

-

Surface Reaction: A suspension of silica nanoparticles in ethanol is added to the hydrolyzed silane solution.

-

Curing: The mixture is heated (e.g., to 70°C) and stirred for several hours to promote the condensation reaction between the silanol groups on the nanoparticle surface and the hydrolyzed silane.

-

Washing and Drying: The functionalized nanoparticles are then collected by centrifugation, washed multiple times with ethanol and water to remove any unreacted silane, and finally dried.

Role in Drug Delivery

The amino-functionalized surfaces created using this silane offer several advantages for drug delivery:

-

Drug Loading: The amino groups provide sites for the covalent attachment of drugs containing carboxylic acid or other reactive groups. They can also facilitate the loading of drugs through electrostatic interactions.

-

Enhanced Cellular Uptake: The positive charge imparted by the amino groups at physiological pH can enhance the interaction of nanoparticles with the negatively charged cell membrane, leading to increased cellular uptake. Studies have shown that aminosilane-coated nanoparticles exhibit higher cellular uptake compared to their unfunctionalized or negatively charged counterparts.[5]

-

Biocompatibility: While silica itself is generally considered biocompatible, the aminosilane coating can further improve the biocompatibility of the nanoparticles.[5]

Cellular Uptake and Signaling Pathways

The primary mechanism for the cellular uptake of aminosilane-functionalized nanoparticles is thought to be endocytosis. The positive surface charge facilitates interaction with the cell membrane, triggering internalization. While specific signaling pathways directly activated by this compound functionalization are not extensively detailed in the literature, the process of nanoparticle uptake itself can trigger a variety of cellular responses. The internalization of amine-functionalized nanoparticles can occur through clathrin-mediated endocytosis and phagocytosis.[6] Following endocytosis, the nanoparticles are typically trafficked to lysosomes. The subsequent release of the drug within the cell can then interact with its specific molecular targets to elicit a therapeutic effect.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for Synthesis and Characterization.

Nanoparticle Functionalization and Drug Loading

Caption: Nanoparticle Functionalization and Drug Loading Workflow.

Conclusion

This compound is a key enabling molecule for the surface modification of inorganic materials. Its synthesis is straightforward, and its properties are well-suited for creating stable, functional coatings. For researchers in drug development, this aminosilane offers a powerful tool for designing sophisticated nanoparticle-based delivery systems with enhanced cellular uptake and the potential for targeted therapy. Further research into the specific biological interactions and downstream cellular signaling pathways influenced by these functionalized surfaces will undoubtedly expand their application in medicine.

References

- 1. prepchem.com [prepchem.com]

- 2. d-nb.info [d-nb.info]

- 3. This compound | C8H22N2O2Si | CID 76482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis and condensation mechanism of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

Introduction

This compound (AEAPMDMS) is a diamino-functional silane coupling agent widely utilized in material science for surface modification, promoting adhesion, and as a crosslinking agent. Its efficacy stems from its dual functionality: the amino groups provide reactivity towards organic polymers and surfaces, while the dimethoxysilyl group can undergo hydrolysis and condensation to form a stable, inorganic siloxane network (Si-O-Si). A thorough understanding of its hydrolysis and condensation mechanism is critical for controlling the final properties of modified materials and for optimizing its application in fields ranging from composites and coatings to advanced drug delivery systems.

This technical guide provides a detailed overview of the reaction mechanisms of AEAPMDMS, factors influencing the reaction kinetics, key analytical techniques for its study, and detailed experimental protocols for researchers and scientists.

Core Reaction Mechanisms

The transformation of AEAPMDMS from a monomeric species to a polymeric siloxane network occurs in two primary stages: hydrolysis and condensation.

Hydrolysis

In the presence of water, the two methoxy groups (-OCH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH), yielding a silanediol and liberating methanol as a byproduct. This reaction can be catalyzed by acids or bases. Notably, the amine groups within the AEAPMDMS molecule can act as an internal base catalyst, accelerating the hydrolysis process, especially under neutral or near-neutral pH conditions.[1]

The hydrolysis proceeds in two steps:

-

First Hydrolysis: One methoxy group reacts with water to form a silanol and a molecule of methanol.

-

Second Hydrolysis: The remaining methoxy group is replaced by a second hydroxyl group, resulting in the fully hydrolyzed N-(2-Aminoethyl)-3-aminopropylmethylsilanediol.

Complete hydrolysis is indicated by the disappearance of the methoxy group signals in ¹H NMR spectra.[2]

Condensation

Following hydrolysis, the newly formed, reactive silanol groups (-Si-OH) undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol Condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule.

This condensation leads to the formation of oligomers and, eventually, a cross-linked polymeric network. The structure of this network can include linear chains and cyclic species.[3] The extent of condensation can be monitored using ²⁹Si NMR, which can distinguish between silicon atoms with different numbers of siloxane bridges.[2][4]

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly sensitive to several experimental parameters, which must be controlled to achieve desired outcomes.

-

pH: The reaction is catalyzed by both acids and bases.[5] Acidic conditions enhance the rate of hydrolysis while slowing the subsequent condensation, leading to more stable silanol intermediates.[1][6] In contrast, basic conditions accelerate both hydrolysis and condensation. The amine functionality of AEAPMDMS itself can influence the local pH and catalyze the reaction.[1]

-

Water and Silane Concentration: The rate of hydrolysis is dependent on the concentration of water; a stoichiometric amount or an excess is required for complete reaction.[3] At low initial silane concentrations, surface chemisorption onto a substrate may be favored over polymerization in the bulk solution.[7]

-

Solvent System: The presence of an alcohol co-solvent, such as ethanol, can delay the hydrolysis reaction.[4] The silanols produced in an alcoholic solvent mixture have been observed to be less stable and more susceptible to self-condensation than those in pure water.[4]

-

Temperature: Increasing the reaction temperature generally accelerates the rates of both hydrolysis and condensation.[1][8]

Data Presentation: Spectroscopic Analysis

Spectroscopic techniques are essential for monitoring the progress of hydrolysis and condensation. The following tables summarize key spectroscopic data used to identify the species involved.

Table 1: Key ¹H and ²⁹Si NMR Chemical Shifts for Silane Species

| Nucleus | Species/Group | Typical Chemical Shift (ppm) | Reference |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.0 | [2] |

| Propyl/Ethyl Moieties | 0.65, 1.65, 2.9 | [2] | |

| ²⁹Si NMR | D¹ Si (Terminal Si in a dimer/chain) | ~ -15 to -16 | [2] |

| D² Si (Internal Si in a chain) | ~ -21 to -22 | [2] |

Table 2: Key FT-IR Vibrational Bands for Reaction Monitoring

| Wavenumber (cm⁻¹) | Assignment | Reaction Stage Indicated | Reference |

| ~1100-1000 | Si-O-C Stretching | Presence of unhydrolyzed silane | [9] |

| ~3700-3200 | Si-OH Stretching (broad band) | Formation of silanol intermediates (Hydrolysis) | [9] |

| ~930-920 | Si-OH Bending | Formation of silanol intermediates (Hydrolysis) | [10] |

| ~1140-1000 | Si-O-Si Stretching (Asymmetric) | Formation of siloxane network (Condensation) | [3][9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying silane chemistry. The following are standard methodologies for monitoring the hydrolysis and condensation of AEAPMDMS.

Protocol 1: In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitative analysis of the various species present in the reaction mixture over time.[9][11]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

In a clean NMR tube, dissolve a known concentration of AEAPMDMS in a suitable deuterated solvent (e.g., D₂O or an ethanol-d₆/D₂O mixture).

-

To initiate the reaction, add a precise amount of water (if not the primary solvent) and, if required, a catalyst (e.g., a dilute acid like HCl).[9] For studies on self-catalysis, no external catalyst is added.

-

The time of catalyst/water addition is considered time zero.

-

-

Data Acquisition:

-

Acquire ²⁹Si NMR and ¹H NMR spectra at regular time intervals.

-

For ²⁹Si NMR, use appropriate relaxation agents and a sufficient delay time to ensure quantitative results. The use of techniques like INEPT can be beneficial for signal enhancement.[12]

-

-

Data Analysis:

-

On the ¹H NMR spectra, integrate the peak corresponding to the methoxy protons to monitor the rate of hydrolysis.

-

On the ²⁹Si NMR spectra, integrate the peaks corresponding to the unhydrolyzed monomer and the various hydrolyzed and condensed species (e.g., D¹, D²) to determine their relative concentrations over time.[2][4] This allows for the determination of reaction kinetics.[8][13]

-

Protocol 2: In-situ Monitoring by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR, particularly with an Attenuated Total Reflectance (ATR) accessory, is well-suited for real-time, in-situ monitoring of the reaction in liquid samples.[9]

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Prepare a solution of AEAPMDMS in the desired solvent (e.g., an ethanol/water mixture).

-

Place a small amount of the initial silane solution onto the ATR crystal to record a baseline spectrum (time zero).

-

Initiate the reaction by adding water and/or a catalyst to the bulk solution.

-

-

Data Acquisition:

-

Record FT-IR spectra of the reacting mixture at regular time intervals.

-

Typically, 32 or 64 scans are co-added for each spectrum to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching band (~1100-1000 cm⁻¹) to track the progress of hydrolysis.[9]

-

Simultaneously, observe the appearance and growth of the broad Si-OH band (~3700-3200 cm⁻¹) and the Si-O-Si bands (~1140-1000 cm⁻¹) to monitor the formation of silanols and the subsequent condensation.[3][9] The evolution of these peak areas provides kinetic information about the reaction.

-

Visualizations of Mechanisms and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane CAS number 3069-29-2

An In-depth Technical Guide to N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (CAS 3069-29-2)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound (CAS 3069-29-2), a bifunctional organosilane. It details the compound's chemical and physical properties, mechanism of action, key applications, and relevant experimental protocols. Safety and toxicological data are also summarized.

Chemical Identification and Properties

This compound is a versatile silane coupling agent known by various synonyms, including AEAPMDMS and Dynasylan 1411.[1][2] Its bifunctional nature, possessing both amino groups and hydrolyzable methoxysilane groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine | [1] |

| CAS Number | 3069-29-2 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C8H22N2O2Si | [1][2][5][6] |

| Molecular Weight | 206.36 g/mol | [1][2][3][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 259 °C[2]; 265 °C[6][7]; 146 °C @ 15 mm Hg[11] | [2][6][7][11] |

| Density | 0.970 - 0.980 g/cm³ at 20-25 °C | [2][3][6][7][8] |

| Refractive Index | 1.440 - 1.455 at 20-25 °C | [2][3][7][8] |

| Flash Point | 90 - 93 °C | [7][8] |

| Purity | ≥95% - 98% | [2][3] |

Mechanism of Action: A Bifunctional Adhesion Promoter

The primary function of this organosilane is to act as a coupling agent, which it achieves through a two-step chemical process involving its distinct functional ends.

-

Hydrolysis of Methoxysilane Groups: In the presence of water, the two methoxy groups (-OCH₃) attached to the silicon atom hydrolyze to form reactive silanol groups (Si-OH).[2][12] This is the critical first step for bonding to inorganic surfaces.

-

Condensation and Covalent Bonding: The newly formed silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, and metal oxides, forming stable covalent Si-O-Substrate bonds.[2][3] These silanols can also self-condense, creating a cross-linked polysiloxane network at the interface, which enhances the durability of the bond.[12]

-

Reaction with Organic Polymers: Concurrently, the diamino-functional group (containing both a primary and a secondary amine) at the other end of the molecule is available to react with a wide range of organic polymers and resins, such as epoxies, urethanes, and phenolics.[2][3]

This dual reactivity allows the molecule to form a durable chemical bridge, covalently linking the inorganic and organic phases.

References

- 1. This compound | C8H22N2O2Si | CID 76482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Supplier of N-2-(AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 3. This compound,cas:3069-29-2 Hengda Chemical [hengdasilane.com]

- 4. gelest.com [gelest.com]

- 5. This compound | 3069-29-2 | FA55146 [biosynth.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS 3069-29-2 | 8187-1-02 | MDL MFCD00054776 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. market.alfa-chemistry.com [market.alfa-chemistry.com]

- 9. scbt.com [scbt.com]

- 10. chinacouplingagents.com [chinacouplingagents.com]

- 11. 3069-29-2 | CAS DataBase [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Spectral Analysis of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, a versatile silane coupling agent. Due to the limited availability of published spectral data for this specific compound, this guide utilizes data from closely related analogs, primarily N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, to provide representative spectral interpretations. This information is crucial for researchers in materials science, drug development, and other fields where surface modification and molecular coupling are critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the various proton environments in the molecule. Based on the analysis of a D₂O extract of a product treated with this silane, the methylene protons of the propyl and ethyl groups are clearly visible. The methoxy and methyl protons on the silicon atom would also produce characteristic signals in the spectrum of the pure compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Si-CH ₃ | ~0.1 | Singlet |

| Si-O-CH ₃ | ~3.5 | Singlet |

| Si-CH ₂- | ~0.6 | Triplet |

| -CH₂-CH ₂-CH₂- | ~1.5 | Multiplet |

| -CH₂-NH -CH₂- | Broad Signal | Singlet |

| -NH ₂ | Broad Signal | Singlet |

| -NH-CH ₂-CH₂-NH₂ | ~2.7 | Multiplet |

| -CH₂-CH ₂-NH₂ | ~2.8 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. A spectrum for the closely related 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane is available and serves as a strong reference.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-C H₃ | ~ -4.0 |

| Si-O-C H₃ | ~ 50.0 |

| Si-C H₂- | ~ 10.0 |

| -CH₂-C H₂-CH₂- | ~ 24.0 |

| -NH-C H₂-CH₂-NH₂ | ~ 53.0 |

| -CH₂-C H₂-NH₂ | ~ 45.0 |

| -C H₂-NH- | ~ 51.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its amine, alkyl, and methoxysilane functionalities. The spectrum of the analogous N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane from the NIST WebBook provides a reliable reference for these assignments.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amines) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| N-H Bend (Amines) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| Si-O-C Stretch | 1080 - 1100 | Strong |

| Si-C Stretch | 800 - 850 | Medium |

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra of liquid silane coupling agents.

NMR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay.

-

Data Acquisition: The spectrum is acquired at room temperature. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is set to the desired spectral range (typically 4000-400 cm⁻¹) and resolution. A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

Data Acquisition: The sample is placed in the infrared beam path, and the spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Spectral Interpretation: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Reaction Pathway: Hydrolysis and Condensation

This compound readily undergoes hydrolysis in the presence of water, followed by condensation to form polysiloxanes. This reactivity is fundamental to its function as a coupling agent.

Caption: Hydrolysis and condensation of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to obtain their own analytical data for this specific compound for the most accurate characterization in their applications.

An In-depth Technical Guide on the Thermal Stability of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for neat N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane. The information presented herein is based on the analysis of this and similar aminosilane compounds within composite materials and on general principles of thermal analysis. The experimental protocols and decomposition pathways are representative and based on established methodologies for similar substances.

Introduction

This compound is a diamino-functional silane coupling agent widely utilized to enhance adhesion between organic polymers and inorganic substrates. Its bifunctional nature, possessing both amine and methoxysilane groups, allows it to form a durable interface, improving the mechanical and thermal properties of composite materials. Understanding the thermal stability of this silane is crucial for defining the processing limits of composites and for ensuring the long-term performance of materials in applications where they are exposed to elevated temperatures. This guide provides an overview of the thermal stability of this compound, detailed experimental protocols for its thermal analysis, and a proposed thermal decomposition pathway.

Thermal Stability Overview

Quantitative Data Summary

As specific quantitative TGA and DSC data for neat this compound is not available, a representative table structure is provided below for researchers to populate with their own experimental data.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| < 150 | Evaporation of volatile impurities/moisture | |

| 150 - 300 | Onset of organic moiety decomposition | |

| 300 - 500 | Major decomposition of the alkylamine chain | |

| > 500 | Formation of stable inorganic residue |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endothermic Event (e.g., boiling) | |||

| Exothermic Event (e.g., decomposition) |

Experimental Protocols

The following are detailed, representative methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on this compound. Given its reactivity and sensitivity to moisture, handling under an inert atmosphere is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the silane, indicating its decomposition profile.

Instrumentation: A thermogravimetric analyzer coupled with an evolved gas analysis system (e.g., FTIR or Mass Spectrometry) is recommended for identifying decomposition products.

Methodology:

-

Sample Preparation: Due to the air-sensitive nature of the silane, sample preparation should ideally be performed in an inert atmosphere (e.g., a glovebox).

-

Crucible Selection: Use a hermetically sealed aluminum or a ceramic (alumina) crucible to prevent premature volatilization and reaction with the atmosphere.

-

Sample Size: A sample size of 5-10 mg is typically sufficient.

-

Purge Gas: High-purity nitrogen or argon should be used as the purge gas at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

A Technical Guide to the Solubility of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (CAS No. 3069-29-2) in various solvents. This diamino-functional silane is a versatile coupling agent and surface modifier, and understanding its solubility is critical for its effective application in research, development, and manufacturing.

Core Concepts: Understanding Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, its solubility is influenced by its molecular structure, which includes both polar amino groups and methoxy groups that can hydrolyze, as well as a less polar propyl chain and a methyl group attached to the silicon atom. The polarity of the solvent and the temperature of the system are key factors determining the extent of solubility.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on technical data sheets and chemical compatibility information, the following table summarizes its known solubility characteristics.

| Solvent | Chemical Class | Quantitative Solubility (at 20°C) | Qualitative Solubility | Source | | :--- | :--- | :--- | :--- | | Water | Protic | 860 - 1000 g/L | Highly Soluble (Reacts slowly via hydrolysis) |[1] | | Methanol | Alcohol | Data not available | Soluble |[2] | | Ethanol | Alcohol | Data not available | Soluble |[2] | | Isopropanol | Alcohol | Data not available | Soluble |[2] | | Toluene | Aromatic Hydrocarbon | Data not available | Soluble |[2] | | Xylene | Aromatic Hydrocarbon | Data not available | Soluble |[2] | | Benzene | Aromatic Hydrocarbon | Data not available | Soluble |[2] | | Ethyl Acetate | Ester | Data not available | Soluble |[2] | | Diethyl Ether | Ether | Data not available | Soluble |[2] | | Acetone | Ketone | Data not available | Reacts |[2] | | Carbon Tetrachloride | Halogenated Hydrocarbon | Data not available | Reacts |[2] |

Note: The high solubility in water is accompanied by a slow hydrolysis reaction, where the methoxy groups react with water to form methanol and silanol groups. This reactivity is a key feature of its function as a coupling agent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the widely used "shake-flask" method.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.

-

Carefully add a known volume of the desired solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the vials using an orbital shaker or magnetic stirrer at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved silane to settle.

-

Visually inspect the vials to ensure a clear supernatant is present above the excess silane.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Determine the mass of the collected filtrate.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical method, such as GC-FID, to determine the concentration of the silane in the saturated solution.

-

-

Calculation of Solubility:

-

From the concentration determined in the analysis, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Visualization of Experimental Workflow and Solvent Selection

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical guide for solvent selection.

Conclusion

This compound exhibits high solubility in water and good solubility in a range of common organic solvents, with the notable exception of reactive solvents like ketones and carbon tetrachloride. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data under their specific laboratory conditions. Understanding these solubility characteristics is paramount for the successful formulation and application of this versatile aminosilane in diverse scientific and industrial fields.

References

An In-depth Technical Guide to N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (CAS No. 3069-29-2). The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

This compound is a bifunctional organosilane used as a coupling agent, adhesion promoter, and surface modifier.[1] It possesses both a primary and a secondary amine group.[1] The methoxy groups can hydrolyze to form silanols, which enables strong bonding with inorganic surfaces.[1]

| Property | Value | Source |

| Molecular Formula | C8H22N2O2Si | [2][3] |

| Molecular Weight | 206.36 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 259 °C | [1] |

| 146 °C at 15 mmHg | [4] | |

| Density | 0.980 g/cm³ | [1] |

| 0.968 g/mL at 20 °C | [4] | |

| Flash Point | 93 °C | [1] |

| 220 °F | [4] | |

| Refractive Index | 1.445 (n20/D) | [1] |

| 1.450 (n20/D) | [4] | |

| Water Solubility | 860-1000 g/L at 20 °C | [4] |

| Purity | ≥95% | [1] |

Hazard Identification and Classification

This substance is classified as hazardous. The primary hazards are corrosivity and irritation.[2]

| Hazard Statement | Classification | Source |

| H227: Combustible liquid | Flammable Liquids (Category 4) | [5] |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][5] |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B/1C) | [2][6] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][5] |

| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | [2][5] |

| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | [2] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [5][7] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [5] |

| H401: Toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 2) | [5] |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2413 mg/kg | [8] |

| LD50 | Rat | Dermal | > 2009 mg/kg | [8] |

| LD50 | Rabbit | Dermal | 16 ml/kg | [8] |

| LD50 | Mouse | Intravenous | 180 mg/kg | [8] |

| LC50 | Rat | Inhalation | 1.49 - 2.44 mg/l | [8] |

Note: The data above is for the related compound N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane.

Handling Precautions and Experimental Protocols

Strict adherence to safety protocols is crucial when handling this chemical.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area.[8] Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[6][8]

-

Emergency Equipment: Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[6][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical goggles or a face shield.[6] Contact lenses should not be worn.[6][8]

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[6][8]

-

Skin and Body Protection: Wear suitable protective clothing.[6][8]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[6][8]

General Hygiene

-

Avoid all eye and skin contact and do not breathe vapors or mist.[6][8]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[6][8]

-

Contaminated work clothing should not be allowed out of the workplace.[8] Wash contaminated clothing before reuse.[6][8]

Storage

-

Store in a cool, dry, and well-ventilated place, away from heat.[6][8]

-

Store in a dark area.[6]

-

Store locked up.[6]

-

Incompatible Materials: Acids, alcohols, moisture, oxidizing agents, and peroxides.[6][8]

First Aid Measures

In case of exposure, follow these first aid protocols:

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice. | [6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Get immediate medical advice/attention. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention. | [6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel.[6] Wear protective equipment as described in Section 4.2.[6] Do not attempt to take action without suitable protective equipment.[6]

-

Environmental Precautions: Prevent entry to sewers and public waters.[6] Notify authorities if the liquid enters sewers or public waters.[6]

-

Containment and Cleaning: Contain any spills with dikes or absorbents to prevent migration.[6] Clean up spills as soon as possible using an absorbent material to collect it.[6][8] Sweep or shovel the spills into an appropriate container for disposal.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[6][8]

-

Unsuitable Extinguishing Media: Do not use straight streams of water.[6]

-

Fire Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[6][8]

-

Fire-Fighting Instructions: Exercise caution when fighting any chemical fire.[6][8] Use water spray to cool exposed surfaces.[6][8]

-

Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[6][8]

Diagrams

Caption: Workflow for handling a chemical spill.

References

- 1. Supplier of N-2-(AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 2. This compound | C8H22N2O2Si | CID 76482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Supplier of AMINOETHYLAMINOPROPYLMETHYLDIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 4. chembk.com [chembk.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. gelest.com [gelest.com]

- 7. chinacouplingagents.com [chinacouplingagents.com]

- 8. gelest.com [gelest.com]

Unlocking Interfacial Adhesion: A Technical Guide to the Promotion Mechanism of Diamino-Functional Silanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms by which diamino-functional silanes act as superior adhesion promoters at the interface between inorganic and organic materials. Understanding these principles is critical for the development of advanced composites, coatings, and biomedical devices where long-term, durable adhesion is paramount.

The Bifunctional Bridge: Core Principle of Adhesion Promotion

Diamino-functional silanes are organosilicon compounds characterized by a unique molecular architecture that allows them to act as a molecular bridge, chemically coupling dissimilar materials.[1][2][3] Their structure can be generalized as (R'O)₃Si-R-NH-R''-NH₂, where:

-

Hydrolyzable Alkoxy Groups ((R'O)₃Si-) : Typically methoxy or ethoxy groups, these are the reactive sites that bond to inorganic substrates.

-

Organofunctional Diamino Group (-NH-R''-NH₂) : This part of the molecule is designed to interact and react with an organic polymer matrix.[4][5]

The adhesion promotion mechanism unfolds in a two-step process:

-

Reaction with the Inorganic Substrate : The alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and silica, forming strong, covalent siloxane bonds (Si-O-Substrate).[6][7]

-

Interaction with the Organic Polymer : The diamino-functional tail extends away from the inorganic surface and becomes entangled with or reacts into the organic polymer matrix. The primary and secondary amine groups can form covalent bonds with various polymers, such as epoxies, polyurethanes, and polyamides, or form strong intermolecular forces like hydrogen bonds.[1][8]

This dual reactivity creates a robust and durable link at the interface, significantly enhancing adhesion and improving the mechanical and chemical resistance of the composite material.[9]

Quantitative Adhesion Performance

The effectiveness of diamino-functional silanes as adhesion promoters can be quantified through various mechanical tests. The following tables summarize key performance data from published studies.

Table 1: Lap Shear Strength of Adhesive Joints

| Substrate | Adhesive | Silane Treatment | Lap Shear Strength (MPa) | Reference |

| Aluminum | Epoxy | None | 6.46 | [10] |

| Aluminum | Epoxy | Amino-functional silane | 16.44 | [10] |

| Polypropylene | Cyanoacrylate | None | ~2 | [11] |

| Polypropylene | Cyanoacrylate | Amino-functional silane (Z-6020) | > 5 | [11] |

| Steel | Epoxy | None | Not Specified | [12] |

| Steel | Epoxy | Epoxy- and Amino-alkoxysilane | Increased | [12] |

Table 2: Pull-Off Adhesion Strength of Coatings

| Substrate | Coating | Silane Treatment | Pull-Off Strength (MPa) | Reference |

| Aluminum Alloy | Epoxy Clear Coat | None | ~5 | [13] |

| Aluminum Alloy | Epoxy Clear Coat | Amino-silane primer | > 10 | [13] |

| Silicone Resin | Thermal Protection Coating | None | Not Specified | [14] |

| Silicone Resin | Thermal Protection Coating | N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | 1.53 | [14] |

Table 3: Surface Wettability - Water Contact Angle

| Substrate | Silane Treatment | Water Contact Angle (°) | Reference |

| Glass | Untreated | < 10 | [15] |

| Glass | Diamino-functional silane | 40 - 85 | [16][17] |

| Silicon Wafer | Untreated | Hydrophilic | [18] |

| Silicon Wafer | (3-aminopropyl)triethoxysilane (APTES) | Increased hydrophobicity | [18] |

Key Chemical Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental chemical processes involved in the adhesion promotion mechanism of diamino-functional silanes.

Caption: Overall adhesion promotion mechanism of a diamino-functional silane.

Caption: A typical experimental workflow for evaluating diamino-silane adhesion promoters.

Detailed Experimental Protocols

Reproducible and reliable data are contingent on meticulous experimental execution. The following sections provide detailed methodologies for key characterization techniques.

Surface Preparation and Silane Application

Objective: To create a consistent and reactive substrate surface for silane treatment and to apply a uniform silane layer.

Materials:

-

Substrates (e.g., glass slides, aluminum panels)

-

Solvents (e.g., acetone, isopropanol, deionized water)

-

Diamino-functional silane (e.g., N-(2-aminoethyl)-3-aminopropyltrimethoxysilane)

-

Ethanol/water solution (e.g., 95:5 v/v)

-

Beakers, ultrasonic bath, nitrogen gas stream, oven.

Procedure:

-

Substrate Cleaning:

-

Sonnicate substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

-

Dry the substrates under a stream of nitrogen gas.

-

For enhanced hydroxylation, treat the cleaned substrates with oxygen plasma or a piranha solution (use with extreme caution).

-

-

Silane Solution Preparation:

-

Prepare a 1-2% (v/v) solution of the diamino-functional silane in an ethanol/water mixture.

-

Stir the solution for at least 60 minutes to allow for hydrolysis of the alkoxy groups.

-

-

Surface Treatment:

-

Immerse the cleaned and dried substrates in the silane solution for a defined period (e.g., 2-5 minutes).

-

Alternatively, apply the solution via spin coating or dip coating for a more uniform layer.

-

-

Curing:

-

Rinse the treated substrates with fresh solvent (ethanol) to remove excess, unreacted silane.

-

Dry the substrates under a nitrogen stream.

-

Cure the silane layer in an oven at a specified temperature and time (e.g., 110°C for 15-60 minutes) to promote covalent bond formation with the substrate.[19]

-

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

Objective: To determine the elemental composition and chemical states of the silane-treated surface, confirming the presence and bonding of the silane layer.

Instrumentation: XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

Sample Preparation:

-

Mount the silane-treated substrate on a sample holder using conductive, vacuum-compatible tape.

-

Ensure the surface to be analyzed is facing the X-ray source and analyzer.

Data Acquisition:

-

Load the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest, particularly Si 2p, C 1s, O 1s, and N 1s.

-

For the N 1s spectrum, deconvolution is often necessary to distinguish between free amine (-NH₂) and protonated amine (-NH₃⁺) or other nitrogen species, providing insight into the interaction with the substrate and the polymer.[20][21]

Atomic Force Microscopy (AFM) for Surface Morphology

Objective: To visualize the topography and roughness of the silane layer on the substrate at the nanoscale.

Instrumentation: Atomic Force Microscope.

Sample Preparation:

-

Mount a small section of the silane-treated substrate onto an AFM sample puck using double-sided adhesive.

Imaging Procedure:

-

Select a suitable AFM cantilever (e.g., silicon nitride) and imaging mode (e.g., tapping mode or contact mode).

-

Engage the tip on the sample surface and optimize the imaging parameters (scan size, scan rate, setpoint).

-

Acquire topographic images from multiple areas of the sample to ensure representativeness.

-

Analyze the images to determine surface roughness parameters (e.g., Ra, Rq) and to observe the uniformity and morphology of the silane film.[22]

Contact Angle Goniometry for Surface Energy Assessment

Objective: To measure the water contact angle of the silane-treated surface as an indicator of its hydrophobicity and surface energy.

Instrumentation: Contact angle goniometer with a high-resolution camera and droplet dispensing system.

Procedure:

-

Place the silane-treated substrate on the sample stage.

-

Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Use the instrument's software to measure the contact angle between the baseline of the droplet and the tangent at the edge of the droplet.

-

Perform measurements at multiple locations on the surface and average the results to obtain a representative contact angle.[15][23]

Conclusion

Diamino-functional silanes are indispensable tools for enhancing interfacial adhesion in a wide array of applications. Their bifunctional nature allows for the formation of a strong, covalent bridge between inorganic substrates and organic polymers. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to effectively utilize and evaluate these powerful adhesion promoters in their respective fields. A thorough understanding and application of these principles will undoubtedly lead to the development of more robust and reliable materials and devices.

References

- 1. N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane [webbook.nist.gov]

- 2. haihangchem.com [haihangchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(6-Aminohexyl)aminopropyltrimethoxysilane | C12H30N2O3Si | CID 9925638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 51895-58-0,N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Special Topics - Gelest [technical.gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improving Adhesion between Epoxy Adhesive Compositions and Aluminum Using Epoxy- and Amino-Alkoxysilane Promoters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. aminer.org [aminer.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Amino Groups in the Reactivity of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPMDMS) is a bifunctional organosilane that plays a critical role in surface modification and the development of advanced materials. Its unique structure, featuring a primary and a secondary amino group, alongside hydrolyzable methyldimethoxysilyl moieties, imparts a versatile reactivity profile. This technical guide provides an in-depth analysis of the distinct roles of these amino groups in the overall reactivity of AEAPMDMS, with a focus on its application in surface functionalization and drug delivery systems. We will explore the reaction mechanisms, present quantitative data from relevant studies, and provide detailed experimental protocols for the application and characterization of AEAPMDMS-modified surfaces.

Introduction

The strategic functionalization of surfaces is a cornerstone of modern materials science and drug development. This compound (AEAPMDMS) and its close analog, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (AEAPTMS or DAMO), are prominent members of the amino-functional silane family.[1][2] These molecules serve as molecular bridges, covalently linking inorganic substrates to organic materials.[3] The reactivity of AEAPMDMS is governed by two key functional components: the methoxysilyl group and the diaminoalkyl group. The methoxysilyl end of the molecule undergoes hydrolysis and condensation to form stable siloxane bonds with hydroxylated surfaces such as silica, glass, and metal oxides.[4] The ethylenediamine moiety, with its primary and secondary amino groups, extends away from the surface, providing reactive sites for further chemical transformations. This dual functionality makes AEAPMDMS an invaluable tool for tailoring surface properties, including adhesion, wettability, and biocompatibility.[5]

The Differentiated Reactivity of Primary and Secondary Amino Groups

The presence of both a primary (-NH2) and a secondary (-NH-) amino group within the same molecule gives AEAPMDMS a nuanced reactivity that can be exploited for multi-step surface functionalization. While specific kinetic data for the differential reactivity of the amino groups in AEAPMDMS is not extensively reported, we can infer their distinct roles from fundamental principles of organic chemistry and studies on similar diamino compounds.

2.1. Basicity and Nucleophilicity

In general, secondary amines are slightly more basic than primary amines due to the electron-donating inductive effect of the additional alkyl group.[6] However, steric hindrance can play a significant role in their nucleophilicity.[7] The primary amino group in AEAPMDMS is less sterically hindered than the secondary amino group, which is attached to two carbon chains. This suggests that the primary amine will be more readily accessible for reactions with bulky electrophiles. Conversely, the secondary amine, being more basic, may exhibit higher reactivity towards smaller electrophiles, such as protons.

2.2. Reactivity with Electrophiles

The amino groups of AEAPMDMS readily react with a variety of electrophiles, including alkyl halides, acyl chlorides, isocyanates, and epoxides, to form stable covalent bonds. This reactivity is the basis for the widespread use of AEAPMDMS in surface funtionalization. The differential reactivity of the primary and secondary amines can, in principle, be used for sequential or selective reactions. For instance, under carefully controlled stoichiometric and steric conditions, an electrophile could be directed to react preferentially with the primary amine, leaving the secondary amine available for a subsequent, different chemical transformation.

2.3. Influence on Surface Properties

The presence of two amino groups significantly influences the properties of the modified surface. The diamino functionality has been shown to enhance the penetration of the silane into porous materials like cellulose fibers.[8] Furthermore, the amino groups can be protonated, leading to a positively charged surface at neutral or acidic pH, which can be advantageous for electrostatic interactions with negatively charged molecules, such as DNA or certain proteins.[9]

Quantitative Data on AEAPMDMS Reactivity and Performance

The following tables summarize key quantitative data from studies on AEAPMDMS and related diamino-silanes.

Table 1: Effect of AEAPTMS (DAMO) Concentration on the Mechanical Properties of a Silicone Tie-Coating

| DAMO Content (wt.%) | Elastic Modulus (MPa) | Stress at 100% Elongation (MPa) | Fracture Elongation (%) | Fracture Strength (MPa) |

| 0 | 0.85 | 0.45 | 285 | 0.80 |

| 1.24 | 1.10 | 0.60 | 320 | 1.25 |

| 2.45 | 0.95 | 0.55 | 300 | 1.10 |

Data adapted from a study on a PDMS-based tie-coating modified with N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO).[10]

Table 2: Surface Amine Density on Silica Nanoparticles Functionalized with Mono- and Di-amino Silanes

| Silane | Method | Amine Sites (groups/nm²) |

| Aminopropyltrimethoxysilane (APTMS) | Acid-Base Back Titration | 2.7 |

| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Acid-Base Back Titration | 7.7 |

| Aminopropyltrimethoxysilane (APTMS) | Rhodamine B Isothiocyanate (RITC) Absorption | 0.44 |

| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Rhodamine B Isothiocyanate (RITC) Absorption | 1.3 |

Data from a study on the quantitative analysis of amine functional groups on modified SiO2 nanoparticles.[11]

Experimental Protocols

4.1. Protocol for Surface Functionalization of Glass Substrates with AEAPMDMS

This protocol describes a typical procedure for the covalent attachment of AEAPMDMS to a glass surface.

Materials:

-

Glass slides

-

This compound (AEAPMDMS)

-

Toluene, anhydrous

-

Ethanol

-

Deionized water

-

Nitrogen gas

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning: a. Sonicate glass slides in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in ethanol for 15 minutes. d. Rinse with deionized water and dry under a stream of nitrogen. e. Activate the surface by placing the slides in an oven at 110°C for 1 hour to ensure a high density of surface hydroxyl groups.

-

Silanization: a. Prepare a 2% (v/v) solution of AEAPMDMS in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the cleaned and activated glass slides in the AEAPMDMS solution. c. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. d. Remove the slides from the solution and rinse thoroughly with toluene to remove any physisorbed silane.

-